Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
Description
Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate (CAS RN: AC1NSWOV) is a thiazole derivative characterized by a methoxyimino (N-OCH₃) group and an ethyl ester moiety. Its molecular formula is C₇H₉N₃O₃S, with a molecular weight of 215.23 g/mol . The compound crystallizes in a monoclinic system (space group unassigned in evidence), with unit cell parameters:
This Z-isomer is a critical intermediate in synthesizing cephalosporin antibiotics, where the methoxyimino group enhances stability against β-lactamase enzymes . Its synthesis involves alkolysis of precursors like S-2-benzothiazolyl derivatives in methanol .
Properties
IUPAC Name |
ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-14-7(12)6(11-13-2)5-4-15-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBMBNPEUPDXRS-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214037 | |
| Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64485-88-7, 60846-15-3 | |
| Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64485-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-alpha-(methoxyimino)thiazol-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftiofur oxime ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFTIOFUR OXIME ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVB0U48YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the thiazole intermediate with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting bacterial infections due to the presence of the thiazole ring.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyimino group can form hydrogen bonds with active site residues, enhancing binding affinity. The ester group allows for the compound’s hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)acetate
- Molecular Formula: C₇H₉N₃O₃S (same as methoxyimino analog due to OH replacing OCH₃).
- Key Difference: The hydroxyimino (N-OH) group increases hydrogen-bonding capacity compared to methoxyimino (N-OCH₃). This may enhance solubility but reduce hydrolytic stability, impacting pharmacokinetics in antibiotic derivatives .
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate
- Molecular Formula : C₉H₁₁N₃O₅S (MW = 273.27 g/mol).
- Key Difference: A methoxycarbonylmethoxyimino group adds steric bulk and alters electronic properties. The crystal structure (monoclinic, a = 12.240 Å, b = 5.7500 Å, c = 19.887 Å, β = 120.016°) shows intermolecular N-H···N and C-H···O bonds, stabilizing a two-dimensional network .
(Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic Acid
- Molecular Formula : C₈H₇ClN₄O₃S.
- Key Difference : The chloroacetamido substituent introduces electrophilic reactivity, enabling covalent bonding in drug-target interactions. This compound is pivotal in synthesizing cephalosporins with extended antibacterial spectra .
Ethyl 2-amino-α-(E-methoxyimino)thiazole-4-acetate
- Molecular Formula : C₈H₁₁N₃O₃S.
- Key Difference : The E-isomer configuration (vs. Z) reduces steric hindrance, influencing binding to bacterial penicillin-binding proteins. Crystallographic studies highlight planar thiazole rings and distinct dihedral angles between substituents .
Structural and Functional Analysis
Crystallographic Trends
- Hydrogen Bonding: Methoxyimino derivatives form R₂²(8) and R₂²(22) motifs via N-H···N/O interactions, while hydroxyimino analogs may exhibit stronger H-bonding due to -OH .
Biological Activity
Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, also known as Ceftiofur oxime ethyl ester, is a compound with significant biological activity, particularly in the field of antimicrobial agents. Its molecular formula is C8H11N3O3S, and it has a molecular weight of 229.26 g/mol. This compound has garnered attention due to its potential applications in treating bacterial infections and its role as an intermediate in the synthesis of various cephalosporin antibiotics.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N3O3S |
| Molecular Weight | 229.26 g/mol |
| CAS Number | 64485-88-7 |
| Appearance | White to light yellow powder |
| Melting Point | 162-166 °C |
This compound exhibits its biological activity primarily through its interaction with bacterial enzymes. It acts as a beta-lactam antibiotic, inhibiting cell wall synthesis in bacteria by binding to penicillin-binding proteins (PBPs). This leads to the disruption of bacterial cell wall integrity and ultimately results in cell lysis and death.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial properties against a variety of Gram-positive and Gram-negative bacteria. Notably, it has been studied for its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
Case Studies
- Inhibition of Bacterial Growth : In a study examining the efficacy of this compound against E. coli and S. aureus, the compound showed significant inhibition of growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial activity.
- Synergistic Effects with Other Antibiotics : Another study explored the synergistic effects of this compound when combined with other antibiotics like amoxicillin. The combination therapy resulted in enhanced antibacterial activity compared to the individual agents alone, suggesting potential for use in multi-drug resistant infections.
Toxicity and Safety Profile
While this compound has demonstrated efficacy against bacterial pathogens, its safety profile is crucial for clinical applications. Toxicological studies have indicated low toxicity levels in mammalian models, with no significant adverse effects observed at therapeutic doses.
Applications in Medicine
The primary application of this compound lies in its role as an intermediate in the synthesis of cephalosporin antibiotics such as ceftriaxone and cefotaxime. These antibiotics are widely used in clinical settings for treating a range of infections due to their broad-spectrum activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
